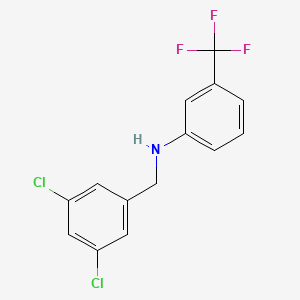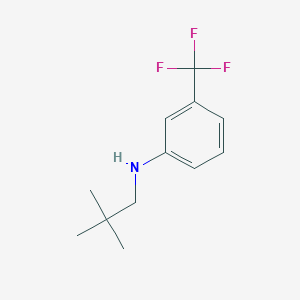
(2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine
説明
(2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine is an organic compound that features a phenyl ring substituted with a butoxy group at the 2-position and a methoxybenzylamine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-butoxyphenol and 4-methoxybenzylamine.
Formation of Intermediate: The 2-butoxyphenol undergoes a nucleophilic substitution reaction with a suitable halogenated reagent (e.g., benzyl chloride) to form an intermediate.
Amine Formation: The intermediate is then reacted with 4-methoxybenzylamine under basic conditions to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amine group, potentially converting it to an amine oxide or other reduced forms.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 2-butoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of amine oxides or secondary amines.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific receptors or enzymes.
Biochemical Research: Used in studies to understand its interaction with biological macromolecules.
Industry:
Material Science:
Agriculture: Investigated for its potential use in agrochemicals.
作用機序
The mechanism of action of (2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The butoxy and methoxy groups can influence its lipophilicity and binding affinity, affecting its overall biological activity.
Molecular Targets and Pathways:
Receptors: Potential targets include G-protein coupled receptors (GPCRs) or ion channels.
Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.
類似化合物との比較
(2-Butoxyphenyl)-N-methylmethanamine: Similar structure but lacks the methoxybenzyl group.
(4-Methoxyphenyl)-N-(2-butoxybenzyl)methanamine: Similar but with different substitution patterns on the phenyl rings.
Uniqueness:
Structural Features: The combination of butoxy and methoxybenzyl groups provides unique steric and electronic properties.
Biological Activity: The specific substitution pattern can lead to distinct biological activities compared to similar compounds.
特性
IUPAC Name |
N-[(2-butoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-4-13-22-19-8-6-5-7-17(19)15-20-14-16-9-11-18(21-2)12-10-16/h5-12,20H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGRSMJWXRKSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CNCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide](/img/structure/B1385263.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)




![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)
![[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1385276.png)

![1'H-[1,4'-bipyrazol]-4-amine](/img/structure/B1385279.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)
![4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385283.png)

